molecular formula C12H13NO2 B8314129 1-(3-Methylisoxazole-5-yl)-1-phenylethanol

1-(3-Methylisoxazole-5-yl)-1-phenylethanol

Cat. No.: B8314129
M. Wt: 203.24 g/mol
InChI Key: DEFOAMRTSJGVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylisoxazole-5-yl)-1-phenylethanol is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)-1-phenylethanol

InChI

InChI=1S/C12H13NO2/c1-9-8-11(15-13-9)12(2,14)10-6-4-3-5-7-10/h3-8,14H,1-2H3

InChI Key

DEFOAMRTSJGVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(C)(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-5-acetoxy-isoxazole (14 g, 112 mM) in diethyl ether (400 mL) at 0° C., was added a 3M solution of phenylmagnesium bromide in diethyl ether (44.7 mL, 134 mM) dropwise. After the addition was complete, the reaction mixture was stirred for 30 minutes. When pH 7 buffer (100 mL) was added, the layers were separated. The aqueous layer was extracted with diethyl ether (2×75 mL). The combined ethereal extracts were washed with saturated aqueous sodium chloride (50 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give 3-methyl-5-(1-hydroxy-1-phenylethyl)-isoxazole as an amber oil (20.2 g, 89%) that was used without further purification. 1H NMR (CDCl3, 100 MHz): δ 7.40 (m, 5H), 6.0 (s, 1H), 2.38 (s, 3H), 1.87 (s, 3H).
Name
3-methyl-5-acetoxy-isoxazole
Quantity
14 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
44.7 mL
Type
reactant
Reaction Step One

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